(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxyethyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-fluorobenzaldehyde with 1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction may be carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester structure.
Benzylamine: An amine with a similar aromatic ring structure.
1D open-framework metal phosphates: Compounds with similar hydrogen bond networks.
Uniqueness
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group provides unique reactivity, while the diazinane trione core offers stability and versatility in chemical reactions.
Properties
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERPTWXPFFCBDN-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326824 | |
Record name | (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819383 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551931-22-7 | |
Record name | (5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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